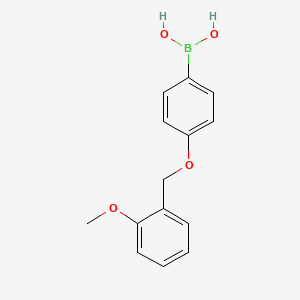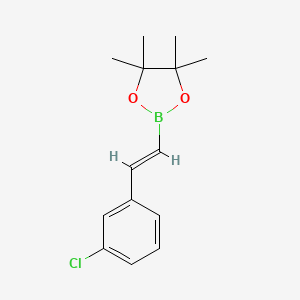![molecular formula C20H29N10NaO22P5 B1591286 A[5']P5[5']A SODIUM SALT CAS No. 4097-04-5](/img/structure/B1591286.png)
A[5']P5[5']A SODIUM SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A[5’]P5[5’]A Sodium Salt, also known as P1,P5-Di(adenosine-5’) pentaphosphate pentasodium salt, is a diadenosine polyphosphate compound. It has a molecular formula of C20H24N10Na5O22P5 and a molecular weight of 1026.28. This compound is characterized by its tail-to-tail dimer structure, which is formed by two adenosine molecules linked through five phosphate groups .
Mechanism of Action
Target of Action
Adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt, also known as EINECS 223-852-7, is a compound that has been found to interact with various targets in the body. It is a bioactive compound that is carefully handled in the laboratory . It is stored in the secretory granules of platelets, chromaffin cells, and neurons . Once released into the extracellular space, it affects various biological activities in various target tissues . In the nervous system, it acts through various purinergic receptors .
Mode of Action
The interaction of Adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt with its targets results in various changes. For instance, in cardiac muscle, it has been found to significantly increase the open-probability of ryanodine-receptor (RyR2) gates, with prolonged action due to slow dissociation from the receptor .
Biochemical Pathways
Adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt affects various biochemical pathways. It is an important nucleic acid conformation probe that can be used to study the structure and function of DNA or RNA . It can also be used to analyze the catalytic process of enzymes and other biological research related to nucleic acids .
Pharmacokinetics
The ADME properties of Adenosine 5’-(hexahydrogen pentaphosphate), 5’It is highly soluble in water and can dissolve in buffered salt solutions . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of the action of Adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt are diverse. It is stored in the secretory granules of platelets, chromaffin cells, and neurons . Once released into the extracellular space, it affects various biological activities in various target tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt. It should be kept away from fire sources and strong oxidants, and avoid contact with organic and flammable substances .
Biochemical Analysis
Biochemical Properties
Adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt plays a crucial role in biochemical reactions, particularly in the study of nucleic acid structures and functions. This compound interacts with enzymes such as 5’-nucleotidase and adenosine kinase. It activates 5’-nucleotidase, which catalyzes the dephosphorylation of nucleotides, and inhibits adenosine kinase, which is involved in the phosphorylation of adenosine . These interactions are essential for understanding the catalytic processes of enzymes and other nucleic acid-related biological studies.
Cellular Effects
Adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the function of purinergic receptors in the nervous system, which play a role in neurotransmission and neuromodulation . Additionally, this compound impacts the activity of enzymes involved in cellular metabolism, thereby influencing metabolic pathways and energy production within cells.
Molecular Mechanism
The molecular mechanism of action of adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt involves its binding interactions with biomolecules and its role in enzyme inhibition and activation. This compound binds to purinergic receptors, modulating their activity and influencing downstream signaling pathways . It also inhibits adenosine kinase activity, leading to changes in adenosine levels and subsequent effects on gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt can change over time. This compound is highly stable and does not readily undergo degradation under acidic or alkaline conditions . Long-term studies have shown that it maintains its biological activity over extended periods, making it a reliable compound for in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt vary with different dosages in animal models. At lower doses, it can enhance cellular functions and metabolic activities, while at higher doses, it may exhibit toxic or adverse effects . Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity may occur.
Metabolic Pathways
Adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt is involved in several metabolic pathways. It interacts with enzymes such as 5’-nucleotidase and adenosine kinase, influencing the levels of nucleotides and adenosine within cells . These interactions affect metabolic flux and the levels of various metabolites, thereby playing a role in cellular energy production and overall metabolism.
Transport and Distribution
Within cells and tissues, adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation in target tissues . The compound’s distribution is crucial for its biological activity and effectiveness in biochemical research.
Subcellular Localization
The subcellular localization of adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt is essential for its activity and function. It is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects in the appropriate cellular context, influencing various biochemical and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A[5’]P5[5’]A Sodium Salt involves a two-step process. Initially, adenosine 5’-tetraphosphate (P4A) is formed from adenosine triphosphate (ATP) and trimetaphosphate (P3). In the second step, P4A is converted to A[5’]P5[5’]A Sodium Salt. The synthesis requires a pH range of 7.5 to 8.5 and is modulated by metal ions .
Industrial Production Methods: While specific industrial production methods for A[5’]P5[5’]A Sodium Salt are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: A[5’]P5[5’]A Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.
Substitution: Substitution reactions involve replacing one or more atoms or groups within the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different phosphorylated derivatives, while reduction can yield dephosphorylated products .
Scientific Research Applications
A[5’]P5[5’]A Sodium Salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving nucleotide analogs.
Properties
CAS No. |
4097-04-5 |
|---|---|
Molecular Formula |
C20H29N10NaO22P5 |
Molecular Weight |
939.4 g/mol |
IUPAC Name |
pentasodium;bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H29N10O22P5.Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);/t7-,8-,11-,12-,13-,14-,19-,20-;/m1./s1 |
InChI Key |
SCEJXPCVCUNQPP-AHKIGRPSSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na+].[Na+].[Na+].[Na+].[Na+] |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na] |
| 4097-04-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


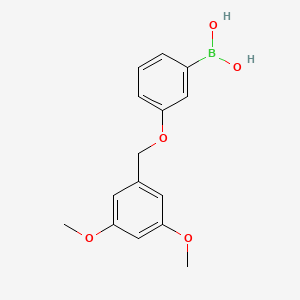
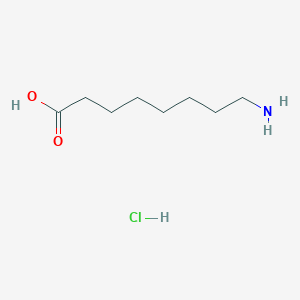


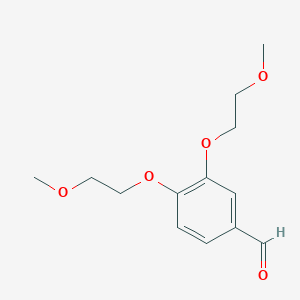
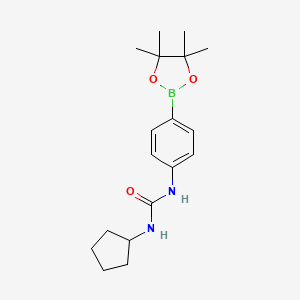





![[Leu15]-Gastrin I (human)](/img/structure/B1591223.png)
